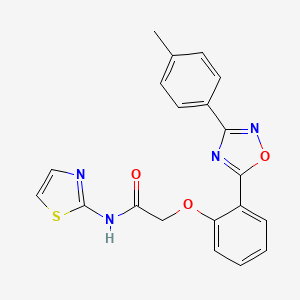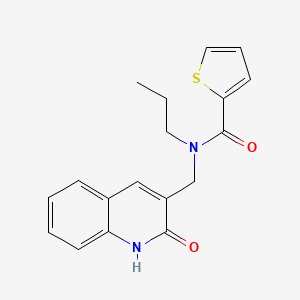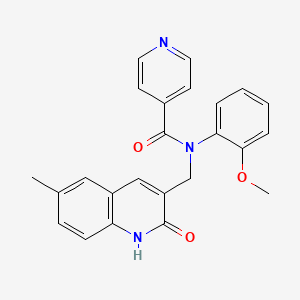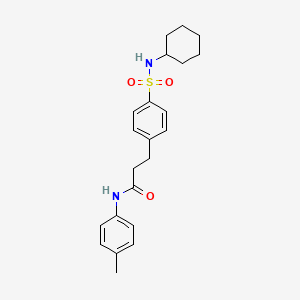
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 by researchers at the University of Dundee and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of CDKs and DYRKs. These kinases are involved in the regulation of cell cycle progression, and their dysregulation is a hallmark of cancer cells. By inhibiting these kinases, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is thought to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is its potent inhibitory activity against CDKs and DYRKs, making it a valuable tool for studying these kinases and their roles in cell cycle regulation. However, one limitation of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is its relatively low selectivity, as it can inhibit other kinases in addition to CDKs and DYRKs. This can make it difficult to interpret the results of experiments using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, as the observed effects may be due to off-target effects rather than specific inhibition of CDKs or DYRKs.
Direcciones Futuras
There are several potential future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide. One area of interest is the development of more selective inhibitors of CDKs and DYRKs, which could be used to better understand the roles of these kinases in cell cycle regulation and to develop more effective cancer therapies. Another area of interest is the investigation of the anti-inflammatory effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, which could lead to the development of new treatments for inflammatory diseases. Finally, the potential use of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide as a tool for studying other kinases and their roles in disease could also be explored.
Métodos De Síntesis
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide involves several steps, starting with the reaction of p-tolylamine with 3-bromo-1-propanol to form the corresponding amine. This is followed by reaction with N-cyclohexylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with 4-bromoaniline to form the final product. The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to be a potent inhibitor of several kinases, including CDKs (cyclin-dependent kinases) and DYRKs (dual-specificity tyrosine phosphorylation-regulated kinases). These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells, making them attractive targets for cancer therapy. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-12-19(13-8-17)23-22(25)16-11-18-9-14-21(15-10-18)28(26,27)24-20-5-3-2-4-6-20/h7-10,12-15,20,24H,2-6,11,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGESRTVIDMTTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

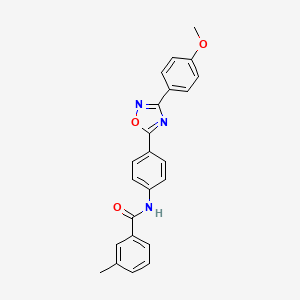

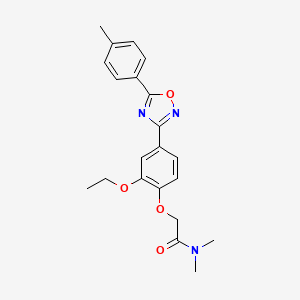
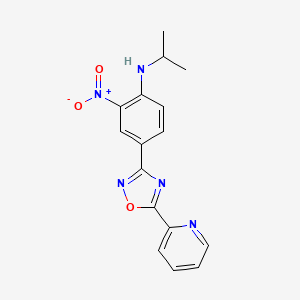
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7689756.png)
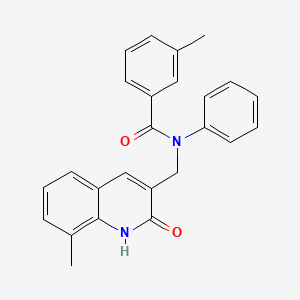
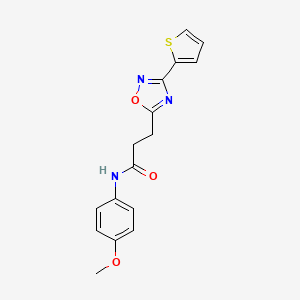
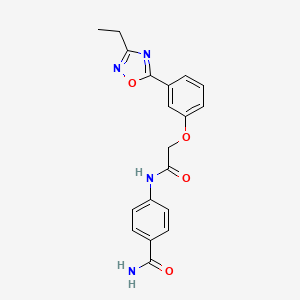
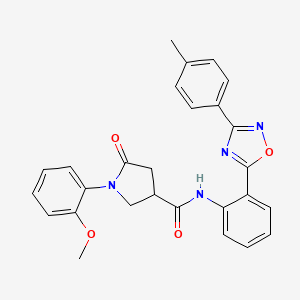
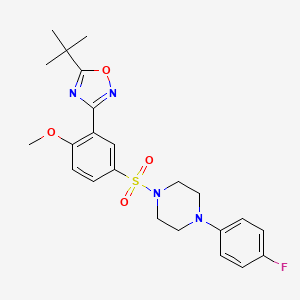
![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
